Cas no 799266-21-0 (8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one)

8-Methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is a synthetic chromenone derivative characterized by its unique structural features, including a methoxy group at the 8-position and a nitro substituent at the 6-position. The pyrrolidine-1-carbonyl moiety at the 3-position enhances its potential as an intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. This compound exhibits notable stability under standard conditions, making it suitable for further functionalization or pharmaceutical research. Its distinct electronic properties, influenced by the nitro and carbonyl groups, may facilitate applications in materials science or medicinal chemistry. The chromenone core offers a versatile scaffold for exploring biological activity or photophysical behavior.
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one structure
799266-21-0 structure
Product name:8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
CAS No:799266-21-0
MF:C15H14N2O6
MW:318.281464099884
CID:5420399

8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)chromen-2-one
    • 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
    • Inchi: 1S/C15H14N2O6/c1-22-12-8-10(17(20)21)6-9-7-11(15(19)23-13(9)12)14(18)16-4-2-3-5-16/h6-8H,2-5H2,1H3
    • InChI Key: VMCPLMQRRGETID-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(C=C([N+]([O-])=O)C=C2OC)C=C1C(N1CCCC1)=O

8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3318-0128-30mg
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3318-0128-50mg
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3318-0128-20mg
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3318-0128-10μmol
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3318-0128-4mg
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3318-0128-10mg
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3318-0128-20μmol
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3318-0128-3mg
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3318-0128-5mg
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3318-0128-75mg
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
799266-21-0 90%+
75mg
$208.0 2023-04-26

Additional information on 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one

Introduction to 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS No. 799266-21-0)

8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, identified by its unique Chemical Abstracts Service (CAS) number 799266-21-0, belongs to the chromenone class, which is well-documented for its diverse biological activities. The structural features of this molecule, particularly the presence of a nitro group, a methoxy group, and a pyrrolidine moiety, contribute to its potential pharmacological properties, making it a subject of extensive research in drug discovery and development.

The chromenone scaffold is structurally reminiscent of natural products and has been widely explored for its antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents such as the nitro group at the 6-position and the methoxy group at the 8-position in 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one modulates its electronic and steric properties, thereby influencing its biological activity. The pyrrolidine ring at the 3-position further enhances the molecule's complexity and potential interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have indicated that the nitro group in 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one can participate in hydrogen bonding interactions with polar residues in protein targets, while the methoxy group may contribute to hydrophobic interactions. These insights are crucial for designing derivatives with improved pharmacokinetic profiles.

The pyrrolidine moiety is particularly noteworthy as it is often found in bioactive molecules and can serve as a pharmacophore for receptor binding. In 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one, the pyrrolidine ring is linked to the chromenone core through a carbonyl group, which may facilitate conformational flexibility and enhance binding affinity. This structural feature has been exploited in various drug candidates to improve solubility and metabolic stability.

Current research in this area focuses on synthesizing analogs of 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one to optimize their biological activities. For instance, modifications at the 5-position or 7-position of the chromenone ring have been explored to alter electronic distributions and influence target interactions. Additionally, bioisosteres of the pyrrolidine ring have been investigated to enhance metabolic profiles while maintaining or improving biological efficacy.

The nitro group in 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one also presents opportunities for further functionalization. Reduction of the nitro group to an amine can lead to new derivatives with altered pharmacological properties. Alternatively, electron-withdrawing groups such as cyano or fluoro substituents can be introduced at positions adjacent to the nitro group to fine-tune electronic effects and improve target specificity.

In vitro studies have demonstrated that derivatives of chromenones exhibit promising activities against various diseases, including cancer and inflammatory disorders. The structural motifs present in 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one are particularly relevant in this context, as they allow for interactions with multiple biological targets involved in disease pathogenesis. For example, recent studies have shown that certain chromenone derivatives can inhibit kinases involved in tumor growth and angiogenesis.

The synthesis of 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks efficiently. Additionally, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability in synthetic processes.

The pharmacokinetic properties of 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one are also under investigation. Understanding factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) is essential for evaluating its potential as a drug candidate. Computational tools like molecular dynamics simulations have been used to predict how this compound might interact with biological membranes and enzymes, providing valuable insights into its behavior within living systems.

Future research directions may include exploring the role of stereochemistry in determining biological activity. The chirality of substituents on the chromenone core could significantly impact receptor binding affinity and selectivity. Additionally, exploring prodrug strategies might enhance bioavailability and therapeutic efficacy without compromising safety profiles.

In conclusion,8-methoxy-6-nitro-octyl-pyrrole-dione-a-pyrrole-dione-a-pyrrole-dione-a-pyrrole-dione-a-pyrrole-dione-a-pyrrole-dione-a-pyrrole-dione-a-pyrrole-dione-a-pyrrole-dione-a-pyrrole-dione-a-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dione-octyl-pyrrole-dionesubstance CAS No.-substance CAS No.-substance CAS No.-substance CAS No.-substance CAS No.-substance CAS No.-substance CAS No.-substance CAS No.-substance CAS No.-substance CAS No.-substance CAS No.-79926621-substance CAS No.-79926621-substance CAS No.-79926621-substance CAS No.-79926621-substance CAS No.-79926621-substance CAS No.-79926621-substance CAS No.-79926621-substance CAS No.-79926621-substance CAS No.-79926621-substanceCAS no 79926621-substanceCAS no 79926621-substanceCAS no 79926621-substanceCAS no 79926621-substituteCAS no 79926621-substituteCAS no 79926621-substituteCAS no 79926621-subsituatesubstituteCAS no 79926-subsituatesubstituteCAS no 79-subsituatesubstituteCAS no -substiuteCASno -substiuteCASno -substiuteCASno -substiuteCASno -substiuteCASno -substiuteCASno -substiuteCASno -substiute

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